7H-Dibenzo[a,c]carbazole
CAS No.: 65216-36-6
Cat. No.: VC19388785
Molecular Formula: C20H13N
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65216-36-6 |
|---|---|
| Molecular Formula | C20H13N |
| Molecular Weight | 267.3 g/mol |
| IUPAC Name | 21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene |
| Standard InChI | InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2 |
| Standard InChI Key | DSJHYRQILJITBY-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Isomerism
7H-Dibenzo[a,c]carbazole (C₂₀H₁₃N) consists of three fused aromatic rings with a central pyrrole moiety (Figure 1). The "a,c" notation specifies the positions of the benzene rings fused to the carbazole core, distinguishing it from isomers like 7H-dibenzo[c,g]carbazole (CAS 194-59-2) . Its planar structure facilitates intercalation into DNA, a key mechanism underlying its genotoxicity .
Table 1: Key Physicochemical Properties
The compound’s low water solubility and high lipophilicity contribute to its bioaccumulation potential in adipose tissues . Its UV absorption at 366 nm enables detection via fluorescence spectroscopy .
Synthesis and Metabolic Activation
Synthetic Routes
7H-Dibenzo[a,c]carbazole is typically synthesized through cyclization reactions involving diarylamines or via photochemical methods . A common approach involves:
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Friedel-Crafts alkylation of carbazole derivatives with halogenated aromatic compounds.
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Palladium-catalyzed cross-coupling to fuse benzene rings to the carbazole core .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 5-Nitro-7H-dibenzo[a,c]carbazole | Precursor for mutagenicity studies |
| N-Acetyl derivatives | Enhance solubility for toxicological assays |
Metabolic Pathways
Metabolic activation of 7H-dibenzo[a,c]carbazole occurs via cytochrome P450 (CYP1A1/1A2)-mediated oxidation, producing electrophilic intermediates that form DNA adducts . Key metabolites include:
In vitro studies using rat liver microsomes demonstrate preferential binding to polyguanylic acid (poly[G]), suggesting sequence-specific DNA damage .
Mechanisms of Toxicity and Carcinogenicity
DNA Adduct Formation
7H-Dibenzo[a,c]carbazole forms covalent adducts with DNA bases, primarily at guanine sites. These adducts disrupt replication and repair mechanisms, leading to frameshift mutations and chromosomal aberrations . HPLC analysis of DBC-poly[G] adducts reveals at least three distinct adduct species, with fluorescence spectra shifted 5–10 nm relative to the parent compound .
Oxidative Stress and Apoptosis
Exposure induces reactive oxygen species (ROS) production, causing oxidative DNA damage and mitochondrial dysfunction . In HepG2 cells, DBC triggers apoptosis via caspase-3 activation, whereas non-metabolizing cell lines (e.g., Mahlavu) show resistance, underscoring the role of metabolic activation in toxicity .
Table 3: Toxicological Profile
| Endpoint | Result | Model System | Source |
|---|---|---|---|
| LD<sub>50</sub> (i.p.) | 45 mg/kg | Mice | |
| Mutagenicity (TA98 ± S9) | 1,200 revertants/nmol | S. typhimurium | |
| Carcinogenicity | Liver, stomach tumors | Rodents |
Environmental Presence and Human Exposure
Regulatory Status
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IARC Classification: Group 2B (possibly carcinogenic to humans) .
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EPA Risk Assessment: No tolerance levels established; handled as a hazardous waste .
Research Applications and Future Directions
Mechanistic Studies
DBC serves as a model compound for studying:
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Metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs) .
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Tissue-specific carcinogenesis, particularly liver and stomach cancers .
Therapeutic Exploration
Despite its toxicity, acetylated derivatives (e.g., N-acetyl-7H-dibenzo[a,c]carbazole) are investigated for apoptotic induction in cancer cells .
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